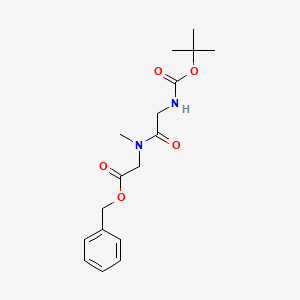
Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate is a compound that belongs to the class of organic compounds known as amino acid derivatives. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the tert-butoxycarbonyl group provides protection to the amino group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of the Glycinate Ester: The protected glycine is then reacted with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate undergoes several types of chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The benzyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group and the methylated nitrogen.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Deprotection: Glycine derivatives with free amino groups.
Substitution: Various substituted glycine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate involves the protection and deprotection of the amino group. The tert-butoxycarbonyl group provides temporary protection to the amino group, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate .
- 1-Benzyl N-(tert-butoxycarbonyl)-L-glutamate .
Uniqueness
Benzyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate is unique due to its specific combination of protecting groups and functional groups, making it particularly useful in peptide synthesis and other complex organic syntheses. Its stability and reactivity under various conditions make it a versatile intermediate in chemical research and industrial applications .
Properties
Molecular Formula |
C17H24N2O5 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
benzyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)18-10-14(20)19(4)11-15(21)23-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,22) |
InChI Key |
DBNCUMSUMBDIMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N(C)CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















